1-(3-Methylbenzyl)-1H-pyrazol-4-ol
Overview
Description
“1-(3-Methylbenzyl)-1H-pyrazol-4-ol” is a compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The “3-Methylbenzyl” part suggests a benzene ring with a methyl and a benzyl group attached, which could contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of “1-(3-Methylbenzyl)-1H-pyrazol-4-ol” likely contains a pyrazole ring and a benzene ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the benzene ring is a six-membered ring with alternating double bonds .
Chemical Reactions Analysis
The chemical reactions of “1-(3-Methylbenzyl)-1H-pyrazol-4-ol” would depend on its exact structure and the conditions under which it’s reacted. Pyrazoles can undergo a variety of reactions, including substitutions and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methylbenzyl)-1H-pyrazol-4-ol” would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .
Scientific Research Applications
Anti-Cancer Applications
A study by Nakao et al. (2014) on 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives revealed the synthesis and evaluation of these compounds as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), targeting novel anti-prostate cancer drugs. The research found that specific derivatives significantly suppressed the growth of hormone-independent prostate cancer cells in vivo without adverse effects, highlighting their potential in cancer therapy Design and synthesis of prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors as anti-prostate cancer drugs.
Antibacterial Activity
Chopde et al. (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, demonstrating promising antibacterial activities against various bacterial strains. This study underscores the potential of these derivatives in developing new antimicrobial agents Synthesis, characterization and antibacterial evaluation of some azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one.
Corrosion Inhibition
Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, exploring their potential as corrosion inhibitors. The study utilized density functional theory (DFT) to elucidate the inhibition efficiencies and reactive sites of these compounds, indicating their applicability in protecting metals from corrosion DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors.
Molecular Docking and Drug Design
Karrouchi et al. (2021) synthesized and characterized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, conducting molecular docking studies to explore its potential as an anti-diabetic agent. This research demonstrates the compound's promising interactions with proteins involved in diabetes, suggesting its role in the development of new therapeutic agents Synthesis, structural, molecular docking and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide.
Green Synthesis and Environmental Applications
Singh et al. (2020) investigated the green synthesis of pyrazol derivatives and their application in corrosion inhibition of N80 steel in an acidizing environment, typical of the petroleum industry. The study highlighted the efficiency of these derivatives in mitigating corrosion, contributing to more sustainable practices in industrial processes Theoretically and experimentally exploring the corrosion inhibition of N80 steel by pyrazol derivatives in simulated acidizing environment.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-3-2-4-10(5-9)7-13-8-11(14)6-12-13/h2-6,8,14H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFZSFYEVBMPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-benzyl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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